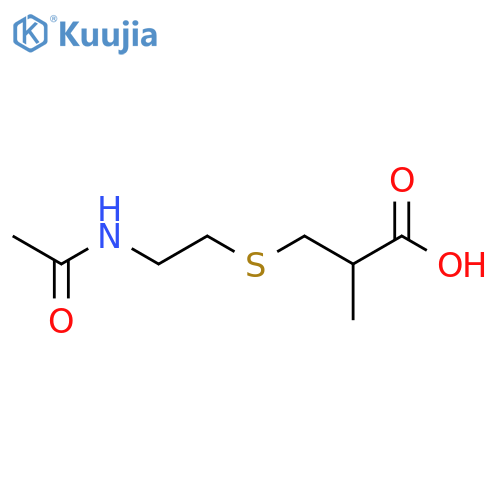Cas no 1481021-16-2 (3-(2-acetamidoethyl)sulfanyl-2-methylpropanoic acid)

1481021-16-2 structure
商品名:3-(2-acetamidoethyl)sulfanyl-2-methylpropanoic acid
CAS番号:1481021-16-2
MF:C8H15NO3S
メガワット:205.274601221085
MDL:MFCD21109433
CID:5607094
PubChem ID:64915884
3-(2-acetamidoethyl)sulfanyl-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 3-[[2-(acetylamino)ethyl]thio]-2-methyl-
- 1481021-16-2
- AKOS014245847
- 3-[(2-acetamidoethyl)sulfanyl]-2-methylpropanoic acid
- EN300-8104761
- 3-(2-acetamidoethyl)sulfanyl-2-methylpropanoic acid
-
- MDL: MFCD21109433
- インチ: 1S/C8H15NO3S/c1-6(8(11)12)5-13-4-3-9-7(2)10/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)
- InChIKey: KSLKLVVTHBYDQZ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(C)CSCCNC(C)=O
計算された属性
- せいみつぶんしりょう: 205.07726451g/mol
- どういたいしつりょう: 205.07726451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.169±0.06 g/cm3(Predicted)
- ふってん: 448.3±30.0 °C(Predicted)
- 酸性度係数(pKa): 4.42±0.10(Predicted)
3-(2-acetamidoethyl)sulfanyl-2-methylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8104761-10.0g |
3-[(2-acetamidoethyl)sulfanyl]-2-methylpropanoic acid |
1481021-16-2 | 95.0% | 10.0g |
$2331.0 | 2025-02-21 | |
| Enamine | EN300-8104761-0.05g |
3-[(2-acetamidoethyl)sulfanyl]-2-methylpropanoic acid |
1481021-16-2 | 95.0% | 0.05g |
$455.0 | 2025-02-21 | |
| Enamine | EN300-8104761-0.1g |
3-[(2-acetamidoethyl)sulfanyl]-2-methylpropanoic acid |
1481021-16-2 | 95.0% | 0.1g |
$476.0 | 2025-02-21 | |
| Enamine | EN300-8104761-0.5g |
3-[(2-acetamidoethyl)sulfanyl]-2-methylpropanoic acid |
1481021-16-2 | 95.0% | 0.5g |
$520.0 | 2025-02-21 | |
| Enamine | EN300-8104761-1.0g |
3-[(2-acetamidoethyl)sulfanyl]-2-methylpropanoic acid |
1481021-16-2 | 95.0% | 1.0g |
$541.0 | 2025-02-21 | |
| Enamine | EN300-8104761-0.25g |
3-[(2-acetamidoethyl)sulfanyl]-2-methylpropanoic acid |
1481021-16-2 | 95.0% | 0.25g |
$498.0 | 2025-02-21 | |
| Enamine | EN300-8104761-5g |
3-[(2-acetamidoethyl)sulfanyl]-2-methylpropanoic acid |
1481021-16-2 | 5g |
$1572.0 | 2023-09-02 | ||
| Enamine | EN300-8104761-10g |
3-[(2-acetamidoethyl)sulfanyl]-2-methylpropanoic acid |
1481021-16-2 | 10g |
$2331.0 | 2023-09-02 | ||
| Enamine | EN300-8104761-2.5g |
3-[(2-acetamidoethyl)sulfanyl]-2-methylpropanoic acid |
1481021-16-2 | 95.0% | 2.5g |
$1063.0 | 2025-02-21 | |
| Enamine | EN300-8104761-5.0g |
3-[(2-acetamidoethyl)sulfanyl]-2-methylpropanoic acid |
1481021-16-2 | 95.0% | 5.0g |
$1572.0 | 2025-02-21 |
3-(2-acetamidoethyl)sulfanyl-2-methylpropanoic acid 関連文献
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
1481021-16-2 (3-(2-acetamidoethyl)sulfanyl-2-methylpropanoic acid) 関連製品
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
